molecular formula C27H27BrN2O8S2 B13861371 N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8

N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8

Cat. No.: B13861371
M. Wt: 651.5 g/mol
InChI Key: MTSPFCJAYFFAKP-UHFFFAOYSA-N
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Description

N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a compound that is structurally related to vortioxetine, an antidepressant medication. Vortioxetine is known for its multimodal mechanism of action, primarily targeting the serotonin system. The compound N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a deuterated form, which means it contains deuterium atoms, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.

Preparation Methods

The synthesis of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 involves several steps. One of the methods includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. The intermediate is then further reacted to form the final compound .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.

Chemical Reactions Analysis

N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 has several scientific research applications:

    Chemistry: It is used in studies involving the synthesis and reactivity of deuterated compounds.

    Biology: The compound can be used in metabolic studies to track the fate of vortioxetine in biological systems.

    Medicine: Research involving the pharmacokinetics and pharmacodynamics of vortioxetine can benefit from using the deuterated form to understand its behavior in the body.

    Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug interactions and stability.

Mechanism of Action

The mechanism of action of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is similar to that of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator (SMS), affecting multiple serotonin receptors and inhibiting the reuptake of serotonin. It acts as a serotonin reuptake inhibitor (SRI) and has partial agonist activity at the 5-HT1B receptor, agonist activity at the 5-HT1A receptor, and antagonist activity at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal action helps in the treatment of major depressive disorder by modulating serotonin levels and receptor activity.

Comparison with Similar Compounds

N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can be compared with other similar compounds, such as:

    Vortioxetine: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.

    Other Serotonin Modulators: Compounds like vilazodone and trazodone, which also target serotonin receptors but have different receptor profiles and mechanisms of action.

The uniqueness of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 lies in its deuterated nature, which can provide advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in biological systems.

Properties

Molecular Formula

C27H27BrN2O8S2

Molecular Weight

651.5 g/mol

IUPAC Name

[1-[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)anilino]-3-methylsulfonylsulfanyl-1-oxopropan-2-yl]-trimethylazanium;bromide

InChI

InChI=1S/C27H26N2O8S2.BrH/c1-29(2,3)22(14-38-39(4,35)36)26(32)28-15-5-8-18(21(11-15)27(33)34)25-19-9-6-16(30)12-23(19)37-24-13-17(31)7-10-20(24)25;/h5-13,22H,14H2,1-4H3,(H2-,28,30,31,32,33,34);1H

InChI Key

MTSPFCJAYFFAKP-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Br-]

Origin of Product

United States

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